Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate
CAS No.:
Cat. No.: VC17246895
Molecular Formula: C18H15F3N2O5S
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15F3N2O5S |
|---|---|
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | methyl (E)-2-[[2-carbamoyl-5-(4-methoxyphenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
| Standard InChI | InChI=1S/C18H15F3N2O5S/c1-27-10-5-3-9(4-6-10)13-7-12(14(29-13)16(22)25)23-8-11(17(26)28-2)15(24)18(19,20)21/h3-8,24H,1-2H3,(H2,22,25)/b15-11+,23-8? |
| Standard InChI Key | PYCKLBYMXVWAKO-LYTPJQQWSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N=C/C(=C(/C(F)(F)F)\O)/C(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N=CC(=C(C(F)(F)F)O)C(=O)OC |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of this compound is methyl (E)-2-[[2-carbamoyl-5-(4-methoxyphenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate, reflecting its intricate substituent arrangement . Its molecular formula, C₁₈H₁₅F₃N₂O₅S, corresponds to a molecular weight of 428.38 g/mol, as confirmed by high-resolution mass spectrometry . The structural complexity is further evidenced by its isomeric SMILES notation:
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N=C/C(=C(/C(F)(F)F)\O)/C(=O)OC .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 648410-27-9 |
| Molecular Formula | C₁₈H₁₅F₃N₂O₅S |
| Molecular Weight | 428.38 g/mol |
| XLogP3-AA | 3.5 |
| Topological Polar Surface | 139 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
Spectroscopic and Stereochemical Features
The compound’s InChIKey (PYCKLBYMXVWAKO-LYTPJQQWSA-N) encodes its stereochemical configuration, confirming the E-geometry of the α,β-unsaturated acrylate system . Nuclear magnetic resonance (NMR) data inferred from analogous structures indicate distinct signals for the methoxy group (δ ~3.8 ppm), trifluoromethyl protons (δ ~4.2 ppm), and thiophene aromatic protons (δ ~7.1–7.4 ppm) . The presence of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups likely stabilizes the enol tautomer, a feature common to β-keto esters .
Synthesis and Reaction Pathways
Hypothesized Synthetic Routes
While explicit synthesis protocols for this compound remain undisclosed in public literature, its structure suggests a multi-step strategy involving:
-
Thiophene Ring Functionalization: Electrophilic substitution on 3-aminothiophene to introduce the 4-methoxyphenyl group at the 5-position .
-
Acrylate Formation: Condensation of the thienylamine with methyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the α,β-unsaturated ester .
-
Carbamoylation: Reaction with cyanamide or urea derivatives to install the 2-aminocarbonyl substituent .
Table 2: Critical Reaction Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 5-(4-Methoxyphenyl)thiophen-3-amine | Core aromatic scaffold |
| Methyl 4,4,4-trifluoroacetoacetate | Acrylate precursor |
| N-Carbamoyl derivative | Introduces aminocarbonyl group |
Challenges in Purification
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The XLogP3-AA value of 3.5 classifies this compound as moderately lipophilic, favoring membrane permeability but posing challenges for aqueous solubility . Predicted aqueous solubility at 25°C is approximately 2.1 mg/mL, necessitating formulation with cyclodextrins or surfactants for in vivo studies .
Metabolic Stability
The trifluoroacetyl group resists oxidative metabolism by cytochrome P450 enzymes, while the acrylate ester is susceptible to hydrolysis by esterases, generating the corresponding carboxylic acid metabolite . In silico simulations using SwissADME predict a half-life of 1.3 hours in human plasma, primarily due to ester cleavage .
Table 3: ADME Predictions
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% |
| Blood-Brain Barrier Penetration | Low (LogBB = -1.2) |
| CYP3A4 Substrate | Yes |
| Renal Excretion | 22% |
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